molecular formula C19H24N2O B14683786 (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene CAS No. 33228-35-2

(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene

Cat. No.: B14683786
CAS No.: 33228-35-2
M. Wt: 296.4 g/mol
InChI Key: RNEVHNDGRSHWOH-UHFFFAOYSA-N
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Description

(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a phenol or aniline derivative under basic conditions to form the azobenzene compound.

Industrial Production Methods

Industrial production of azobenzenes, including this compound, often involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction can convert the diazene group to hydrazine or amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine or amine derivatives.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a photoresponsive material due to its ability to undergo reversible isomerization upon exposure to light.

    Biology: Studied for its potential use in controlling biological processes through light-induced changes.

    Medicine: Investigated for its potential in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.

Mechanism of Action

The primary mechanism by which (E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This reversible change can alter the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, lacking the hexyl and methoxy substituents.

    Disperse Orange 1: A commercially used azobenzene dye with different substituents on the aromatic rings.

    4-(Dimethylamino)azobenzene: Another azobenzene derivative with a dimethylamino group.

Uniqueness

(E)-1-(4-Hexylphenyl)-2-(4-methoxyphenyl)diazene is unique due to the presence of the hexyl and methoxy groups, which can influence its solubility, stability, and photoresponsive behavior. These substituents can make it more suitable for specific applications compared to other azobenzene derivatives.

Properties

CAS No.

33228-35-2

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

(4-hexylphenyl)-(4-methoxyphenyl)diazene

InChI

InChI=1S/C19H24N2O/c1-3-4-5-6-7-16-8-10-17(11-9-16)20-21-18-12-14-19(22-2)15-13-18/h8-15H,3-7H2,1-2H3

InChI Key

RNEVHNDGRSHWOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC

Origin of Product

United States

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